![molecular formula C10H6N2O3 B12429421 Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate CAS No. 1198420-95-9](/img/structure/B12429421.png)
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is characterized by a fused ring system that includes both furan and pyridine rings, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate typically involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Additionally, phase-transfer catalysis conditions can be employed to obtain derivatives of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, such as methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates.
Common Reagents and Conditions:
Hydroxylammonium Chloride: Used in substitution reactions.
Acetic Anhydride and Pyridine: Commonly used as solvents and catalysts in various reactions.
Sodium Azide and Ammonium Chloride: Utilized in cyclization reactions.
Major Products:
- Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
- Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties .
- Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
- Industry: Utilized in the synthesis of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the GABA A receptor, indicating potential neurotropic activity . The compound’s structure allows it to bind to specific sites on target proteins, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate can be compared with other fused pyridine derivatives, such as:
- Furopyridines: Known for their antihypertensive and antimicrobial activities .
- Thienopyridines: Used in the development of antiplatelet drugs .
- Pyrrolopyridines: Investigated for their potential anticancer properties .
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1198420-95-9 |
|---|---|
Molekularformel |
C10H6N2O3 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6N2O3/c1-14-10(13)8-3-7-2-6(4-11)5-12-9(7)15-8/h2-3,5H,1H3 |
InChI-Schlüssel |
IGTQQBWAEUZZLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


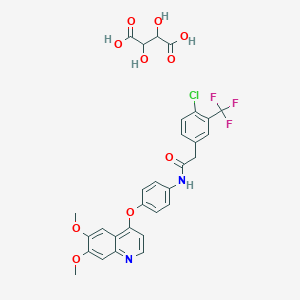

![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
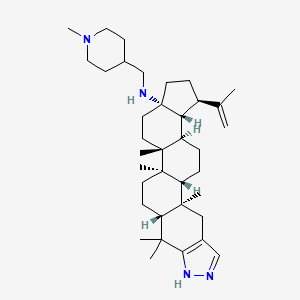
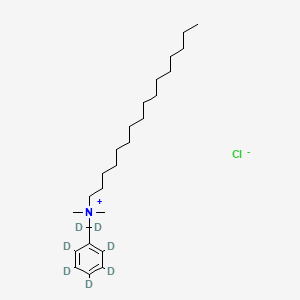
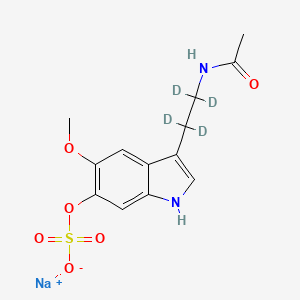
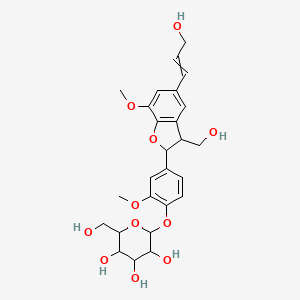
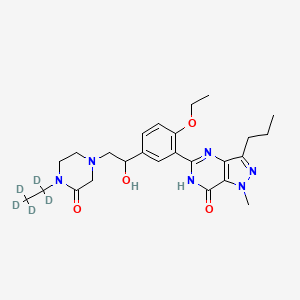
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
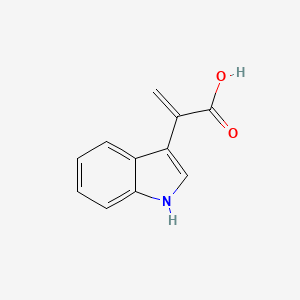
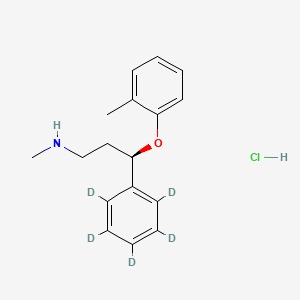
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
